molecular formula C22H28N4O4S B4663959 ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4663959
M. Wt: 444.5 g/mol
InChI Key: ANRBVGCDTCSEBE-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a piperazine ring with a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved by reacting benzyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Acylation Reaction: The 4-benzylpiperazine is then acylated with ethyl 2-bromoacetate to form ethyl 2-(4-benzylpiperazin-1-yl)acetate.

    Formation of the Thiophene Derivative: Separately, a thiophene derivative is synthesized by reacting 2-aminothiophene with ethyl chloroformate to form ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

    Coupling Reaction: The final step involves coupling the piperazine and thiophene derivatives through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine

Properties

IUPAC Name

ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-3-30-22(29)18-15(2)19(20(23)28)31-21(18)24-17(27)14-26-11-9-25(10-12-26)13-16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRBVGCDTCSEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

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